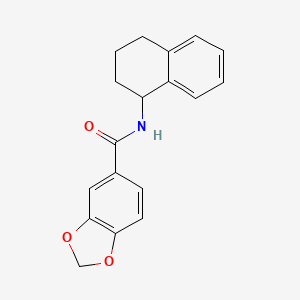

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide

Description

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative featuring a tetrahydronaphthalene (tetralin) moiety linked to a 1,3-benzodioxole group via a carboxamide bridge. Its molecular formula is C₁₈H₁₇NO₃, with a molecular weight of 295.34 g/mol (CAS: 791093-41-9) . The compound is structurally characterized by the partially saturated tetralin ring, which confers conformational rigidity, and the benzodioxole group, which may enhance metabolic stability due to its electron-rich aromatic system.

Synthesis methods for related tetrahydronaphthalene derivatives often involve alkylation or coupling reactions, as seen in , where NaH and methyl iodide were used to functionalize a tetralin-based precursor .

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,8-10,15H,3,5,7,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWHBHBJGPJINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330003 | |

| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790363 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

791093-41-9 | |

| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a cyclization reaction involving a catechol derivative and a suitable dihalide.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the naphthalene derivative and the benzodioxole derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Serotonin Receptor Modulation

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has been studied for its affinity towards serotonin receptors, particularly the 5-HT7 receptor. Research indicates that compounds with similar structures exhibit high binding affinities to these receptors, suggesting potential applications in treating mood disorders and anxiety .

Antidepressant Activity

Due to its interaction with serotonin pathways, this compound may serve as a candidate for antidepressant therapies. The modulation of serotonin levels is crucial in managing depression and anxiety disorders .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. This could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders where oxidative stress plays a significant role .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions including:

- Carboxylation of Tetrahydronaphthalene : Initial synthesis often begins with the carboxylation of 1,2,3,4-tetrahydronaphthalene to yield 1,2,3,4-tetrahydro-1-naphthoic acid.

- Formation of Benzodioxole Moiety : The benzodioxole structure can be introduced through cyclization reactions involving suitable precursors.

Case Study 1: Structure-Affinity Relationship

A study focusing on the structure-affinity relationship of related compounds highlighted the importance of the naphthalene and benzodioxole components in enhancing receptor binding affinity. This research indicates that modifications in these areas can lead to improved pharmacological profiles .

Case Study 2: Neuropharmacological Evaluation

In another investigation assessing the neuropharmacological effects of similar compounds, researchers found that derivatives showed promise in enhancing cognitive function and reducing depressive symptoms in animal models. These findings support further exploration into the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The benzotriazole analogs (Compounds 20–22) exhibit broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro and trifluoroethyl groups, which enhance interactions with bacterial enzymes or membranes .

Pharmacological and Physicochemical Properties

Table 2: Structural and Functional Comparisons

Analysis :

- Electron-Deficient vs. Electron-Rich Systems : Benzotriazole’s electron-deficient nature (due to the triazole ring) may favor interactions with bacterial DNA gyrase, whereas benzodioxole’s electron-rich system could reduce oxidative metabolism, extending half-life .

- Solubility : Thiophene-containing derivatives (e.g., ) introduce sulfur atoms, which may improve solubility but could also increase toxicity risks .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , but the benzodioxole group may require milder conditions compared to benzotriazole’s nitration steps .

Biological Activity

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydronaphthalene moiety linked to a benzodioxole structure via a carboxamide functional group. This unique structure may contribute to its biological activities.

Research indicates that this compound interacts with various biological targets, particularly P2X receptors (P2XRs), which are ligand-gated ion channels involved in numerous physiological processes. The inhibition of P2XRs has been associated with therapeutic benefits in conditions such as chronic pain and inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown potent inhibitory effects against various bacterial strains. The median effective concentration (EC50) values for some derivatives were reported as low as 15 μg/ml against specific pathogens .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. For example, certain derivatives exhibited selective cytotoxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- P2XR Inhibition : A study synthesized various derivatives based on the benzodioxole structure and evaluated their effects on P2X receptors. One compound showed an IC50 value of 0.039 μM for h-P2X4R, indicating strong inhibitory potential .

- Antimicrobial Efficacy : Research evaluated the antibacterial properties of related compounds against Xanthomonas species. Results indicated that some compounds had better efficacy than traditional antibiotics .

- Cytotoxicity Assessment : In a study involving HepG2 cells, several derivatives were tested for cytotoxicity at varying concentrations. Compounds demonstrated varying degrees of toxicity, with some emerging as promising candidates for further development .

Data Table: Summary of Biological Activities

| Compound Name | Target | Activity Type | EC50/IC50 Value |

|---|---|---|---|

| This compound | P2X4R | Inhibition | 0.039 μM |

| Related Benzodioxole Derivative | Xanthomonas spp. | Antibacterial | 15 μg/ml |

| Various Synthesized Compounds | HepG2 Cells | Cytotoxicity | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.